Product packaging for Benzyl p-tolyl ether(Cat. No.:CAS No. 834-25-3)

Benzyl p-tolyl ether

Cat. No.: B1619736
CAS No.: 834-25-3
M. Wt: 198.26 g/mol
InChI Key: CHBXCQHBCCLICW-UHFFFAOYSA-N
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Description

Historical Context of Aryl Alkyl Ether Chemistry

The study of aryl alkyl ethers is built upon a foundation of classic organic reactions that have been cornerstones of synthesis for over a century. The two most prominent historical methods for the formation of the aryl-O-alkyl linkage are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a landmark discovery in the history of organic chemistry. wikipedia.orgtestbook.comchemistrytalk.org This reaction, which typically involves the reaction of a sodium or potassium phenoxide with an alkyl halide, was not only a practical method for preparing both symmetrical and asymmetrical ethers but also played a crucial role in confirming the structural theory of ethers. wikipedia.orgtestbook.comnumberanalytics.com It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a concept that is now fundamental to the study of organic reactions. numberanalytics.comgradesfixer.com The Williamson synthesis remains one of the simplest and most widely used methods for preparing ethers in both laboratory and industrial settings. wikipedia.org

In the early 20th century, the Ullmann condensation was developed by Fritz Ullmann, offering a method for forming aryl ethers by coupling an aryl halide with a phenol (B47542) using a copper catalyst. wikipedia.orgwikidoc.org Traditionally, this reaction required stoichiometric amounts of copper and harsh conditions, including high temperatures (often over 210 °C) and high-boiling polar solvents. wikipedia.orgwikipedia.org These demanding conditions initially limited its scope. wikipedia.org Along with the related Goldberg reaction for aryl amine synthesis, the Ullmann condensation was a pioneering example of transition metal-promoted cross-coupling reactions. wikipedia.orgresearchgate.net

These foundational reactions established the initial framework for synthesizing compounds like benzyl (B1604629) p-tolyl ether and set the stage for the development of more advanced and milder catalytic methods that are the focus of much contemporary research.

Significance of Benzyl p-tolyl ether as a Model Compound in Organic Transformations

The specific structure of this compound makes it an invaluable tool for studying various reaction types and mechanisms in organic chemistry. Its C-O bonds have differing reactivities, allowing researchers to probe selectivity in bond cleavage and rearrangement reactions.

A key area of its application is in the study of catalytic hydrogenolysis and C-O bond cleavage . The ether linkage in this compound (an α-O-4 type linkage) is a model for one of the most common and labile linkages in lignin (B12514952), a complex biopolymer. researchgate.net Developing efficient methods to break down lignin into valuable aromatic platform chemicals is a major goal in biorefinery research. This compound serves as a simplified, yet representative, substrate for these studies. Research has demonstrated its selective cleavage into valuable products like toluene (B28343) and phenol under relatively mild conditions using catalysts such as palladium on activated carbon (Pd/AC). researchgate.net

CatalystConditionsConversion (%)ProductsKey FindingReference
Pd/AC 25 °C, 0.1 MPa H₂, 2h100Toluene, PhenolEfficient cleavage of the aliphatic C-O bond under exceptionally mild conditions. researchgate.net
Ru/C 120-240 °C, H-donor solvent-Mixture including hydrogenated productsUsed to compare cleavage mechanisms with other model compounds like diphenyl ether. researchgate.net
Ni/SiO₂ Aqueous phase-Toluene, p-Cresol (B1678582)Hydrogenolysis is the exclusive route for cleaving the C-O bond of di-p-tolyl ether, a related compound. researchgate.net
Ni/HZSM-5 Apolar undecane (B72203) solvent-Toluene, PhenolHydrogenolysis is the major pathway, suppressing radical reactions. science.gov
The benzyl group in benzyl phenyl ether, a closely related structure, facilitates faster cleavage compared to non-benzylic ethers like di-p-tolyl ether, highlighting the importance of the benzylic position in these transformations. researchgate.net

This compound has also been used to investigate acid-catalyzed rearrangement reactions . Studies have shown that in the presence of catalysts like antimony trichloride (B1173362) or titanium tetrachloride, it rearranges predominantly to 2-benzyl-4-methylphenol (B1633010). researchgate.netrsc.org These investigations help to elucidate whether the reaction proceeds through an intramolecular or intermolecular mechanism. researchgate.net

Furthermore, the compound and its constituent parts (benzyl and p-tolyl groups) are utilized in mechanistic studies of cross-coupling reactions . For instance, the reaction of benzyl bromide with p-tolylmagnesium reagents catalyzed by palladium complexes has been studied to understand the formation of homocoupled byproducts, which involves the exchange of organic groups between the catalyst and the organometallic reagent. uva.nl

Overview of Current Research Trends in Ether Synthesis and Reactivity

Contemporary research in ether chemistry is driven by the need for greater efficiency, selectivity, and sustainability. The focus has largely shifted from stoichiometric reactions to catalytic processes, with significant innovation in catalyst design and reaction methodology.

A major trend is the development of advanced catalytic methods for C-O bond activation and cleavage . nih.govrsc.org Rather than relying on activated aryl halides, researchers are increasingly using abundant and more environmentally benign phenol derivatives, including aryl ethers, as substrates in cross-coupling reactions. nih.govresearchgate.net This requires catalysts capable of activating the strong C(aryl)-O bond. Low-valent nickel catalysts, often paired with N-heterocyclic carbene (NHC) ligands, have proven particularly effective in this area, enabling the coupling of aryl ethers with a variety of nucleophiles like organoboron and organozinc reagents. nih.gov Photoredox catalysis has also emerged as a powerful tool, allowing many of these transformations to occur under mild conditions. nih.govresearchgate.net

In ether synthesis , research is focused on developing alternatives to classical methods. This includes:

Catalytic Reductive Etherification : This approach uses carbonyl compounds (aldehydes, ketones) and alcohols to produce ethers, offering a highly efficient route to both symmetrical and asymmetrical products. um.edu.myresearchgate.net

Dehydrative Cross-Coupling : Methods that directly couple two different alcohols to form an unsymmetrical ether are highly desirable as they generate water as the only byproduct. researchgate.netnih.gov Ruthenium catalysts and simple acid catalysis have been employed for this purpose. researchgate.netnih.gov

Synthesis of Sterically Hindered Ethers : New methodologies are being developed to overcome the limitations of traditional SN2 reactions for creating sterically congested ethers, for example, by using diaryliodonium salts as arylating agents under metal-free conditions. acs.orgrsc.org

Catalytic Williamson Synthesis : Efforts are being made to "green" the Williamson synthesis by using catalytic systems that allow for the use of weaker alkylating agents like esters at higher temperatures, reducing salt waste. wikipedia.orgacs.org

Across all these areas, there is an emphasis on improving the sustainability of the processes by using earth-abundant metal catalysts, employing greener solvents, and designing reactions with higher atom economy. researchgate.net

Academic Research Objectives for Comprehensive this compound Studies

The use of this compound in academic research is guided by several key objectives aimed at advancing the fundamental understanding of organic chemistry and developing new synthetic tools.

Elucidation of Reaction Mechanisms : A primary goal is to use this compound to understand the detailed mechanistic pathways of organic reactions. Studying its acid-catalyzed rearrangement helps distinguish between intramolecular and intermolecular processes. researchgate.net Its cleavage provides critical insights into the mechanisms of catalytic hydrogenolysis, including the roles of the metal catalyst, solvent, and hydrogen source. researchgate.netscience.gov

Development and Benchmarking of Novel Catalytic Systems : this compound serves as a standard model substrate to evaluate the efficacy, selectivity, and scope of new catalysts. This is particularly relevant for catalysts designed for C-O bond activation, where the selective cleavage of the benzylic C-O bond over the aryl C-O bond is a key test of performance. researchgate.net Its reactions are used to benchmark catalysts for applications in biomass conversion, specifically lignin valorization.

Investigation of Structure-Reactivity Relationships : By comparing the reactivity of this compound with that of related structures (e.g., diphenyl ether, di-p-tolyl ether, benzyl phenyl ether), researchers can quantify the electronic and steric effects of substituents like the benzyl and methyl groups on reaction rates and pathways. researchgate.net For example, studies have shown that the C-O bond in di-p-tolyl ether is harder to cleave than in diphenyl ether, demonstrating the influence of the methyl groups. researchgate.net

Modeling the Synthesis of High-Value Chemicals from Biopolymers : A significant objective is to use the selective cleavage of this compound as a model for the depolymerization of lignin. The goal is to develop catalytic processes that can break down complex biomass into simple, valuable aromatic building blocks like toluene and p-cresol, providing a sustainable alternative to petrochemical feedstocks. researchgate.net


Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1619736 Benzyl p-tolyl ether CAS No. 834-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-phenylmethoxybenzene
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InChI

InChI=1S/C14H14O/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHBXCQHBCCLICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
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DSSTOX Substance ID

DTXSID90232318
Record name Benzyl p-tolyl ether
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Molecular Weight

198.26 g/mol
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CAS No.

834-25-3
Record name Benzyl 4-methylphenyl ether
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Record name Benzyl p-tolyl ether
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Record name Ether, benzyl p-tolyl
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Synthetic Methodologies and Strategies for Benzyl P Tolyl Ether and Its Derivatives

Classical Approaches to Benzyl (B1604629) p-tolyl ether Synthesis

The traditional methods for synthesizing ethers, namely the Williamson and Ullmann syntheses, have been foundational in organic chemistry.

The Williamson ether synthesis is a widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.org In the specific case of Benzyl p-tolyl ether, this would involve the reaction of sodium p-cresolate (the sodium salt of p-cresol) with benzyl chloride or benzyl bromide. organic-chemistry.org

The basic reaction is:

p-CH₃C₆H₄ONa + C₆H₅CH₂Cl → p-CH₃C₆H₄OCH₂C₆H₅ + NaCl

Key factors influencing the yield and reaction rate include the choice of base, solvent, and the potential for side reactions. francis-press.com Strong bases are typically used to deprotonate the phenol (B47542).

Optimization Strategies:

Phase-Transfer Catalysis (PTC): A significant optimization involves the use of phase-transfer catalysts. numberanalytics.comambeed.com These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the benzyl halide. wikipedia.orgnumberanalytics.comambeed.com This enhances the reaction rate and allows for the use of milder reaction conditions, often leading to higher yields (typically 50-95% in laboratory settings). wikipedia.orgphasetransfercatalysis.com For instance, the etherification of benzyl chloride with furfuryl alcohol has been successfully demonstrated using a tri-phasic system under PTC conditions. wikipedia.org

Solvent and Base Selection: The choice of solvent and base is critical. While strong bases are effective, they can also promote competing elimination reactions, especially with secondary or tertiary halides. francis-press.com The use of weaker bases like potassium carbonate, often under solvent-free conditions and with microwave irradiation, presents a greener and more efficient alternative.

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Table 1: Optimization of Williamson Ether Synthesis

Parameter Modification Advantage
Catalyst Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) Enhances reaction rate and yield by facilitating reactant transfer between phases. numberanalytics.comambeed.com
Base Weaker bases (e.g., K₂CO₃) Minimizes side reactions like elimination.
Conditions Microwave Irradiation Reduces reaction time and improves energy efficiency.
Solvent Solvent-free conditions Offers a "greener" synthetic route by reducing waste.

Ullmann Ether Synthesis Protocols and Modifications

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an ether. wikipedia.org The traditional Ullmann synthesis for an aryl ether like this compound would involve reacting p-cresol (B1678582) with an aryl halide. However, it is more commonly applied to the synthesis of diaryl ethers. wikipedia.orgbeilstein-journals.org The classical conditions are often harsh, requiring high temperatures (frequently over 200°C), polar, high-boiling solvents (like DMF or pyridine), and stoichiometric amounts of copper powder. wikipedia.orgbeilstein-journals.orgacs.org

Modifications and Improvements:

Catalytic Systems: Modern Ullmann-type reactions have shifted from using stoichiometric copper to catalytic amounts of copper salts (e.g., CuI, CuCl, Cu₂O) in conjunction with various ligands. beilstein-journals.orgacs.orgorganic-chemistry.orgresearchgate.net This allows the reactions to proceed under much milder conditions.

Ligand Development: The discovery of effective ligands has been crucial. Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, and various diamines can accelerate the reaction, allowing for lower temperatures (e.g., 80-110 °C) and improved yields. beilstein-journals.orgresearchgate.netnih.gov For example, N,N-dimethylglycine enables the coupling to occur at 90°C in dioxane. researchgate.net

Base and Solvent: The use of bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) has been shown to be particularly effective, often allowing the use of less polar solvents like toluene (B28343). beilstein-journals.orgacs.org The Buchwald group reported a general procedure using catalytic copper with cesium carbonate, which avoids the need for pre-forming the phenoxide. acs.org

Table 2: Comparison of Classical and Modified Ullmann Ether Synthesis

Feature Classical Ullmann Synthesis Modified Ullmann Synthesis
Copper Stoichiometric or greater amounts of copper powder beilstein-journals.org Catalytic amounts (e.g., 0.25-10 mol%) of Cu(I) or Cu(II) salts beilstein-journals.orgacs.org
Temperature High (125-220 °C) acs.org Milder (e.g., 80-120 °C) researchgate.netnih.gov
Ligands Generally not used Often required (e.g., N,N-dimethylglycine, diamines) beilstein-journals.orgresearchgate.net
Base Strong bases acs.org Weaker bases (e.g., Cs₂CO₃, K₃PO₄) beilstein-journals.orgacs.org
Substrate Scope Limited, especially for unactivated halides acs.org Broader, including electron-rich and hindered substrates nih.gov

Advanced Catalytic Synthesis Routes for Aryl Alkyl Ethers

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign catalytic methods for C-O bond formation.

Beyond the classical copper-catalyzed Ullmann reaction, other transition metals have emerged as effective catalysts for etherification.

Copper(II)-Catalyzed Reactions: The Chan-Lam-Evans coupling represents a significant advance, utilizing copper(II) acetate (B1210297) to promote the coupling of phenols with boronic acids at room temperature. nih.govacs.org This method is notable for its mild conditions and tolerance of a wide range of functional groups. acs.org More recently, Cu(II)-catalyzed C-O cross-coupling reactions between aryl bromides and aliphatic diols have been developed using simple catalysts like CuCl₂ without additional ligands. rsc.orgresearchgate.net In these cases, the diol can act as the reactant, ligand, and solvent. rsc.org

Iron(II/III)-Catalyzed Reactions: Iron, being abundant and less toxic than many other transition metals, is an attractive catalyst. Low catalytic amounts of Fe(acac)₃, in combination with CuI, have been shown to effectively promote C-O cross-coupling reactions to form diaryl ethers in high yields, presenting an economical method for industrial applications. organic-chemistry.org

Directly using alcohols as alkylating agents in cross-etherification reactions is a highly atom-economical approach, as the only byproduct is water. This is often referred to as dehydrative etherification.

Gold-Catalyzed Dehydration: Gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands have been reported to catalyze the cross-dehydrative coupling of secondary benzylic alcohols with phenols. rsc.org This method proceeds under mild conditions (50-80 °C) and is highly chemoselective, forming unsymmetrical ethers with water as the sole byproduct. rsc.org

Palladium-Catalyzed Dehydration: Palladium(II) complexes, such as PdCl₂(CH₃CN)₂, can catalyze the direct condensation of benzyl alcohols to form dibenzyl ethers. core.ac.ukscirp.org These reactions can be performed in hydrophobic ionic liquids, which aid in the removal of the water byproduct. core.ac.uk

Other Metal Catalysts: Various other metals, including zinc, indium, and zirconium, have been investigated for the dehydrative coupling of benzylic alcohols with nucleophiles like thiols, indicating the broad potential of this strategy for C-O bond formation as well. chemrevlett.com

Table 3: Advanced Catalytic Etherification Methods

Catalyst System Reactants Key Features
Cu(OAc)₂ Phenol + Arylboronic Acid Room temperature, high functional group tolerance (Chan-Lam-Evans coupling). acs.org
CuCl₂ Aryl Bromide + Aliphatic Diol Ligand-free, diol acts as solvent and reactant. rsc.org
CuI / Fe(acac)₃ Aryl Halide + Phenol Economical, efficient for diaryl ethers. organic-chemistry.org
[Au(IPrCl)(MeCN)][BF₄] Benzyl Alcohol + Phenol Dehydrative coupling, water is the only byproduct, mild conditions. rsc.org
PdCl₂(CH₃CN)₂ Benzyl Alcohol + Benzyl Alcohol Direct condensation, can be run in ionic liquids. core.ac.uk

Transition Metal-Catalyzed Etherification Reactions (e.g., Fe(II/III)-catalyzed, Cu(II)-catalyzed)

Stereoselective and Enantioselective Pathways to Related Benzyl Ethers

While this compound itself is achiral, the methodologies for its synthesis are relevant to the creation of chiral benzylic ethers, which are important intermediates and targets in medicinal chemistry.

The development of stereoselective and enantioselective methods for forming the C-O bond at a benzylic center is an active area of research. These methods typically involve the reaction of an alcohol with a chiral benzylic substrate or the use of a chiral catalyst.

Chiral Phosphine-Catalyzed Reactions: Gregory Fu and colleagues have developed an innovative approach for the enantioselective synthesis of benzylic ethers. nih.govacs.orgorganic-chemistry.org Their method involves the coupling of γ-aryl-substituted alkynoates with alcohols, catalyzed by a chiral phosphine. nih.govacs.org This reaction proceeds via an internal redox process where the benzylic position of the alkynoate is oxidized with high enantioselectivity. nih.govacs.org

Amination of Chiral Benzylic Ethers: Research has also focused on the stereoselective functionalization of pre-existing chiral benzylic ethers. For example, the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate has been developed, demonstrating that the stereocenter of a chiral ether can direct subsequent transformations. acs.orgnih.gov

Auxiliary-Mediated Synthesis: Chiral auxiliaries attached to a reactant can control the stereochemical outcome of a reaction. For instance, a 2-O-(S)-(phenylthiomethyl)benzyl ether has been used as a chiral auxiliary to control the stereoselective synthesis of 1,2-cis-glycosidic bonds, a process that involves the formation of a benzylic ether linkage. uga.edu

These advanced strategies highlight the ongoing efforts to achieve precise control over the three-dimensional structure of molecules related to the benzyl ether class.

Novel Protecting Group Strategies Utilizing Benzyl Ether Moieties

Benzyl ethers are widely used as protecting groups for hydroxyl functions in organic synthesis due to their stability under various reaction conditions and their susceptibility to cleavage under mild catalytic hydrogenation. wiley-vch.de The Williamson ether synthesis, which involves the deprotonation of an alcohol followed by reaction with a benzyl halide, is a common method for introducing the benzyl protecting group. organic-chemistry.org

Recent advancements have focused on developing more selective and milder methods for both the protection and deprotection of benzyl ethers. For instance, the use of silver oxide (Ag₂O) as a mild base allows for the selective protection of one hydroxyl group in diols. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed for protection under acidic conditions. organic-chemistry.org

Substituted benzyl ethers offer advantages for specific deprotection methods. organic-chemistry.org A notable example is the p-methoxybenzyl (PMB) ether, which can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orguniversiteitleiden.nl The electron-donating methoxy (B1213986) group stabilizes the intermediate cation, facilitating the cleavage. organic-chemistry.org Photoirradiation has been reported to enhance the reliability of DDQ-mediated deprotection of simple benzyl ethers. organic-chemistry.org Another specialized protecting group is the 2-nitrobenzyl group, which is photolabile and finds application in biochemical systems. organic-chemistry.org

In the realm of oligosaccharide synthesis, where complex protecting group manipulations are often necessary, novel strategies are continuously being developed. wiley-vch.deresearchgate.net For instance, global deprotection of multiple PMB groups in the synthesis of a glycosyl phosphatidyl inositol (B14025) (GPI) anchor was achieved using trifluoroacetic acid (TFA) without affecting other sensitive functionalities. universiteitleiden.nl Liu and co-workers have also demonstrated the use of TFA in toluene for the global deprotection of substituted benzyl ethers in oligosaccharide synthesis. universiteitleiden.nl

The following table summarizes various reagents and conditions used for the protection and deprotection of hydroxyl groups using benzyl ether strategies.

Transformation Reagent(s) Conditions Substrate Scope Reference
ProtectionBenzyl bromide, NaHDMFGeneral alcohols organic-chemistry.orgresearchgate.net
ProtectionBenzyl bromide, Ag₂O-Diols (selective) organic-chemistry.org
ProtectionBenzyl trichloroacetimidateAcidicBase-sensitive substrates organic-chemistry.org
DeprotectionH₂, Pd/CCatalytic hydrogenationGeneral benzyl ethers wiley-vch.deorganic-chemistry.orgresearchgate.net
DeprotectionDDQOxidativep-Methoxybenzyl ethers organic-chemistry.orguniversiteitleiden.nl
DeprotectionTFA, TolueneAcidicSubstituted benzyl ethers universiteitleiden.nl
DeprotectionOzoneOxidativeO-benzyl protected carbohydrates organic-chemistry.org
DeprotectionCo₂(CO)₈, Me₂PhSiH, COCatalyticGeneral benzyl ethers nih.gov

Synthesis of Structurally Modified this compound Analogs for Mechanistic Investigations

The synthesis of structurally modified analogs of this compound is crucial for elucidating reaction mechanisms. Mechanistic studies often involve the synthesis and reaction of derivatives with varied electronic and steric properties to probe the nature of transition states and intermediates.

One area of investigation is the rearrangement of this compound. A study on the rearrangement catalyzed by antimony trichloride (B1173362) in a homogeneous medium revealed that the conversion to 2-benzyl-4-methylphenol (B1633010) occurs primarily through an intramolecular process, with a competing scission reaction that yields p-cresol. researchgate.net The titanium tetrachloride-catalyzed rearrangement in benzene (B151609) solution was also investigated. researchgate.net

Cross-etherification reactions provide another avenue for creating analogs. A method for the cross-etherification of secondary benzyl alcohols with aliphatic alcohols, mediated by alkoxyhydrosilane, has been developed to produce unsymmetrical dialkyl ethers. rsc.orgrsc.org Mechanistic experiments suggest the formation of a carbocation derived from the benzyl alcohol as a key intermediate. rsc.orgrsc.org The reaction of 1-(p-tolyl)ethanol with ethanol (B145695) in the presence of (EtO)₂MeSiH yielded the corresponding ether in high yield. rsc.orgrsc.org

The cleavage of the C–O bond in benzyl aryl ethers is a fundamental reaction with implications for lignin (B12514952) degradation and organic synthesis. Studies on the palladium-catalyzed hydrogenolysis of benzyl phenyl ether have shown that the reaction can proceed under mild conditions to selectively yield toluene and phenol. researchgate.net Mechanistic investigations into the catalytic cleavage of benzyl phenyl ether have explored the competition between direct hydrogenolysis and acid-catalyzed cleavage at different temperatures. researchgate.net

Furthermore, the synthesis of silicon-containing derivatives has been explored. For example, dimethylbis(p-tolyl)silane has been converted to mono- and di-benzyl bromide derivatives, which serve as precursors to other functionalized analogs like nitriles and phenylacetic acids. cdnsciencepub.com

The table below presents examples of structurally modified analogs and their relevance to mechanistic studies.

Analog/Derivative Synthetic Approach Mechanistic Insight Reference
2-Benzyl-4-methylphenolRearrangement of this compound (SbCl₃ or TiCl₄ catalyzed)Intramolecular vs. intermolecular pathways researchgate.net
Unsymmetric dialkyl ethersCross-etherification of 1-(p-tolyl)ethanol with alcohols (alkoxyhydrosilane mediated)Carbocation intermediate formation rsc.orgrsc.org
Toluene and phenolHydrogenolysis of benzyl phenyl ether (Pd/AC catalyst)Selective C-O bond cleavage researchgate.net
p-(Dimethyl-p-tolylsilyl)benzyl bromideBromination of dimethylbis(p-tolyl)silanePrecursor for further functionalization cdnsciencepub.com
N-(2-benzyl-p-tolyl)-N'-p-tolyl ureaAcid-catalyzed fission of N,N′-di-p-tolyl-O-benzyl pseudourea etherIntermediate formation of benzyl cations cdnsciencepub.com

These examples highlight how the synthesis of specifically designed analogs of this compound provides valuable data for understanding complex reaction mechanisms.

Mechanistic Investigations of Benzyl P Tolyl Ether Transformations and Reactivity

Rearrangement Reactions of Benzyl (B1604629) p-tolyl ether

The rearrangement of benzyl p-tolyl ether can be induced thermally, photochemically, or, most commonly, under catalytic conditions. wikipedia.orgthieme-connect.de These reactions typically involve the migration of the benzyl group from the ether oxygen to a carbon atom on the aromatic ring.

Intramolecular Rearrangement Pathways (e.g., Benzyl-Claisen Rearrangement Analogs)

The rearrangement of benzyl aryl ethers is considered an analogue of the well-known Claisen rearrangement. uq.edu.auresearchgate.net Theoretical calculations on the Claisen rearrangement of benzyl vinyl ethers, a related system, predict that the reaction proceeds through a concerted researchgate.netresearchgate.net-sigmatropic transition state. rsc.org This pathway is geometrically similar to that of the classic allyl aryl ether rearrangement, though it possesses a higher activation energy barrier by approximately 4 kcal mol⁻¹. rsc.org

While the classic Claisen rearrangement involves allyl vinyl or allyl aryl ethers, the application to benzyl ethers has been less common, often requiring harsh conditions. uq.edu.au The solvent can have a pronounced effect on the reaction outcome; for instance, heating benzyl ketene (B1206846) acetals in dimethylformamide (DMF) tends to yield the researchgate.netresearchgate.net-rearranged product, whereas the reaction in xylene can lead to a mixture of products arising from radical dissociation and recombination. uq.edu.au In the case of this compound, ortho-migration is the exclusive rearrangement pathway observed. rsc.org

Catalytic Rearrangements (e.g., Antimony Trichloride (B1173362) and Titanium Tetrachloride Catalysis)

Lewis acids are effective catalysts for the rearrangement of this compound. Studies have explored the use of antimony trichloride (SbCl₃) and titanium tetrachloride (TiCl₄) to promote this transformation. researchgate.netrsc.org

The rearrangement catalyzed by antimony trichloride in a homogeneous medium demonstrates that the conversion of this compound into 2-benzyl-4-methylphenol (B1633010) occurs predominantly through an intramolecular process. rsc.orgresearchgate.net However, this primary reaction is accompanied by a competing scission (cleavage) reaction that produces p-cresol (B1678582). researchgate.netrsc.org Further reaction of the initial products can lead to the formation of 2,6-dibenzyl-4-methylphenol. rsc.org

The reaction with titanium tetrachloride in a benzene (B151609) solution also facilitates the rearrangement, yielding 2-benzyl-4-methylphenol and p-cresol as the main products. researchgate.netrsc.org The catalyst is consumed during the reaction, possibly by reacting with the ions formed from the ether's scission to produce species like Me•C₆H₄•O-TiCl₃ and benzyl chloride. rsc.org

Table 1: Products of Catalytic Rearrangement of this compound rsc.org
CatalystSolventPrimary Rearrangement ProductPrimary Fission ProductSecondary ProductNotes
Antimony Trichloride (SbCl₃)None (homogeneous)2-Benzyl-4-methylphenolp-Cresol2,6-Dibenzyl-4-methylphenolReaction is mainly intramolecular with some competing scission.
Titanium Tetrachloride (TiCl₄)Benzene2-Benzyl-4-methylphenolp-CresolBenzyl polymer, Benzyl chlorideCatalyst is consumed in the reaction.

Role of Cationic Intermediates in Rearrangement Mechanisms

The mechanisms of both rearrangement and cleavage reactions of benzyl ethers under acidic conditions are heavily influenced by the formation of cationic intermediates. libretexts.orglibretexts.org The benzylic group's ability to stabilize a positive charge promotes pathways involving carbocations, typically following an Sₙ1 mechanism. libretexts.orgwikipedia.org

In the presence of zinc halides and a proton source like HCl, the cleavage and rearrangement of this compound are described by a carbocation mechanism. osti.gov The reaction is initiated by the protonation of the ether oxygen, followed by the formation of a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com

Strong evidence for the formation of benzyl cations comes from studies on the acid-catalyzed fission of related compounds, such as N,N′-di-p-tolyl-O-benzyl pseudourea ether. cdnsciencepub.comresearchgate.net During this reaction, a transient, intense orange-red coloration is observed, which is attributed to the presence of the benzyl cation. cdnsciencepub.comresearchgate.net This intermediate is then attacked by available nucleophiles or undergoes rearrangement. The migratory aptitude of substituent groups in similar cationic rearrangements generally follows the order: phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. msu.edu

Ether Cleavage and Fission Reactions

Alongside rearrangement, the cleavage of the carbon-oxygen ether bond is a fundamental reaction of this compound. This fission can be initiated by acids or through oxidative processes.

Acid-Mediated Fission of this compound and Related Pseudo-urea Ethers

The cleavage of ethers by strong acids is a common reaction, proceeding via Sₙ1 or Sₙ2 mechanisms depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For this compound, which has a benzylic substituent capable of forming a stable carbocation, the Sₙ1 pathway is favored. libretexts.org

Studies using zinc chloride (ZnCl₂) and hydrogen chloride (HCl) as the catalytic system show that cleavage of this compound occurs at the oxygen-methylene bond. osti.gov This fission is accompanied by a minor degree of rearrangement to produce the corresponding hydroxydiarylmethane. osti.gov

The acid-mediated fission of the structurally related N,N′-di-p-tolyl-O-benzyl pseudourea ether provides further insight into the reactivity of the benzyl ether linkage. In the presence of acids, this compound undergoes fission to yield a mixture of products: the benzyl ester of the acid used, di-p-tolyl urea, and an isomerized product, N-(2-benzyl-p-tolyl)-N′-p-tolyl urea, which arises from the intramolecular rearrangement of the benzyl group. cdnsciencepub.comresearchgate.net

Table 2: Products from Acid-Mediated Fission Reactions
CompoundReagentsCleavage ProductsRearrangement ProductSource
This compoundZnCl₂ / HClp-Cresol, Benzyl derivativesHydroxydiarylmethane osti.gov
N,N′-di-p-tolyl-O-benzyl pseudourea etherAcid (e.g., HCl)Di-p-tolyl urea, Benzyl esterN-(2-benzyl-p-tolyl)-N′-p-tolyl urea cdnsciencepub.comresearchgate.net

Oxidative Cleavage of Benzyl Ethers

Benzyl ethers can be cleaved under oxidative conditions, a process often used for deprotection in organic synthesis. organic-chemistry.orgmpg.de These reactions typically target the benzylic C-H bond.

One effective method involves using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) in wet acetonitrile (B52724). organic-chemistry.orgresearchgate.net This reagent oxidatively cleaves benzylic ethers at room temperature to give the corresponding aromatic aldehydes and alcohols in high yields. organic-chemistry.orgresearchgate.net The mechanism is thought to involve a hydride abstraction from the benzylic carbon. researchgate.net

Another approach is the visible-light-promoted oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.de This method allows for the cleavage of benzyl ethers under mild conditions. mpg.denih.gov While p-methoxybenzyl ethers are cleaved more readily, simple benzyl ethers also react, albeit more slowly. nih.gov

Enzymatic systems can also achieve this transformation. An extracellular peroxygenase from the fungus Agrocybe aegerita catalyzes the H₂O₂-dependent cleavage of methyl benzyl ethers. nih.gov The proposed mechanism involves hydrogen abstraction from the benzylic carbon followed by oxygen rebound to form a hemiacetal, which subsequently hydrolyzes to yield a benzaldehyde (B42025) and an alcohol. nih.gov

Table 3: Reagents for Oxidative Cleavage of Benzyl Ethers
Reagent/SystemConditionsProductsMechanistic FeatureSource
4-Acetamido-TEMPO tetrafluoroborateWet MeCN, Room Temp.Aromatic aldehyde, AlcoholFormal hydride abstraction from benzylic carbon. organic-chemistry.orgresearchgate.net
DDQVisible light, CH₂Cl₂/H₂OAromatic aldehyde, AlcoholPhoto-oxidation. mpg.denih.gov
Fungal Peroxygenase / H₂O₂pH 7.0Benzaldehyde, AlcoholHydrogen abstraction and oxygen rebound to form a hemiacetal intermediate. nih.gov
Ozone (O₃)-Benzoic ester, Benzoic acid, AlcoholOxidative removal of benzyl group. organic-chemistry.org

Reductive Cleavage and Hydrogenolysis Pathways

The transformation of this compound via reductive cleavage, particularly through catalytic hydrogenolysis, is a significant reaction pathway. This process involves the scission of the benzylic carbon-oxygen (C-O) bond. In the presence of hydrogen and a metal catalyst, such as palladium on carbon (Pd/C) or platinum, benzyl ethers are readily cleaved. ambeed.comstackexchange.com The typical products of the hydrogenolysis of this compound are toluene (B28343) and p-cresol. numberanalytics.com This reaction is not unique to ethers; other functional groups attached to a benzyl group, such as esters and amines, also undergo similar hydrogenolysis. ambeed.comnumberanalytics.com

The general mechanism for the hydrogenolysis of a benzyl ether on a heterogeneous catalyst like Pd/C is understood to involve the adsorption of hydrogen onto the metal surface. stackexchange.com The benzyl ether then interacts with the catalyst, leading to the cleavage of the C-O bond and the formation of the corresponding alkane (toluene) and alcohol (p-cresol). stackexchange.comnumberanalytics.com The presence of the benzyl group is known to facilitate this cleavage more readily compared to other aryl ethers, such as di-p-tolyl ether. Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen, employing a hydrogen-donor solvent like 2-propanol in the presence of a catalyst such as Pd/Fe₃O₄. researchgate.net This method has been shown to effectively cleave the C-O bond in benzyl phenyl ether, suggesting a similar reactivity for this compound. researchgate.net

Table 1: Conditions and Products of Benzyl Ether Hydrogenolysis
SubstrateReagents & ConditionsProductsKey FindingsReference
General Benzyl Ether (R-O-Bn)H₂, Pd/C or Pt catalystToluene (PhCH₃) + Alcohol (R-OH)The benzylic C-O bond is selectively cleaved. ambeed.comnumberanalytics.com
Benzyl Phenyl EtherRu/C or Pd/C, H-donor solvent (e.g., 2-propanol), 120–240 °CBenzene, Toluene, Phenol (B47542)Direct hydrogenolysis is the main pathway. Ru/C shows high activity. researchgate.net
Benzyl Phenyl EtherPd/Fe₃O₄ catalyst, 2-propanol (H-donor), 240 °CToluene, PhenolCatalytic transfer hydrogenolysis effectively cleaves the C-O bond without aromatic ring hydrogenation. researchgate.net
Aryl EthersPd/C, Methanol, H₂ (40 bar), 200 °CHydrocarbons, Oxygen-containing cleavage productsPartial hydrogenation of one aromatic ring can occur prior to C-O bond cleavage. tum.de

Directed Metalation and Functionalization Chemistry

α-Lithiation and Ortho-Lithiation of Aryl Benzyl Ethers

The functionalization of this compound can be achieved with high regioselectivity through directed metalation strategies. Aryl benzyl ethers are susceptible to selective lithiation at two primary positions: the benzylic carbon (α-lithiation) and the aromatic ring (ortho-lithiation). Treatment of an aryl benzyl ether with a strong, non-nucleophilic base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures leads to the selective deprotonation of the benzylic position, generating a stable α-lithiated organolithium intermediate. researchgate.netacs.orgacs.org This process must be carefully controlled to prevent the researchgate.net-Wittig rearrangement, a common isomerization pathway for such intermediates. researchgate.netacs.org

Once formed, the α-lithiobenzyloxy group can itself function as a directed metalation group (DMG). researchgate.netacs.orgnih.gov A DMG is a Lewis basic functional group that coordinates to the organolithium reagent, facilitating deprotonation at a nearby position, typically ortho to the DMG. baranlab.orgorganic-chemistry.org In this case, the α-lithiated ether intermediate can direct a second equivalent of the lithium reagent to deprotonate one of the ortho positions on the p-tolyl ring, resulting in a dilithiated species. researchgate.netacs.org This sequential α-lithiation followed by ortho-lithiation provides a direct route to o,α-difunctionalized aryl benzyl ethers. acs.org

Regioselectivity and Scope of Directed Metalation Group (DMG) Effects

The effectiveness of a functional group to direct ortho-lithiation is a key factor in synthetic planning. The directing power of various DMGs has been studied and ranked. baranlab.orgorganic-chemistry.org The α-lithiobenzyloxy group, formed in situ from this compound, has been demonstrated to be an effective DMG for aryl systems. acs.org Its directing capability is comparable to or stronger than other alkoxy groups and even halogens. acs.org

The regioselectivity of the ortho-lithiation step is further influenced by other substituents present on the aromatic rings. For example, the presence of a methoxy (B1213986) group at the meta position of the aryl ring has been shown to reinforce the ortho-directing effect of the α-lithiobenzyloxy group. researchgate.netnih.gov The synthetic utility of this methodology is broad, as the resulting di- or tri-lithiated intermediates can be trapped with a variety of electrophiles, such as esters, dihalosilanes, or dihalogermanes. researchgate.netacs.org This provides a straightforward pathway to complex molecules like benzofurans and other heterocyclic systems from simple aryl benzyl ethers. acs.org

Table 2: Relative Directing Power of Common Directed Metalation Groups (DMGs)
StrengthDMG Functional GroupsReference
Strong -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM, -N-CO₂R organic-chemistry.org
Moderate -OMe, -NR₂, -CF₃, -F, -Cl organic-chemistry.org
Weak -CH₂O⁻, -S⁻, -Ph organic-chemistry.org
In Situ Formed α-lithiobenzyloxy (-CH(Li)OAr) researchgate.netacs.org

Influence of Substituent Effects on this compound Reactivity

Substituents on either the benzyl or the p-tolyl ring can significantly influence the reactivity of this compound. The para-methyl group on the tolyl ring is an electron-donating group. This electronic effect can influence reaction rates; for instance, in electrophilic aromatic substitution, it would activate the tolyl ring. In the context of reductive cleavage, the electron-donating nature of the methyl group may subtly affect the stability of intermediates compared to unsubstituted benzyl phenyl ether.

In directed metalation reactions, substituents play a crucial role in determining regioselectivity. The directing power of the ether oxygen is influenced by the electronic nature of the aromatic rings. Furthermore, if additional substituents are present, they can compete with or reinforce the directing effect of the primary DMG. For example, the N-butyl amide group has been shown to be an effective promoter of the researchgate.net-Wittig rearrangement in substituted aryl benzyl ethers. nih.gov Studies on benzyl radicals have also shown that para substituents influence spin density delocalization, with electron-donating groups like methyl having a distinct effect compared to electron-withdrawing groups. cdnsciencepub.com This fundamental principle of substituent effects extends to the various ionic and radical reactions that this compound can undergo.

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data specifically for reactions of this compound are not extensively reported in the available literature. However, studies on closely related systems provide valuable mechanistic insights. For instance, the acid-catalyzed fission of N,N′-di-p-tolyl-O-benzyl pseudourea ether, a compound that also contains the benzyl ether moiety, was observed to proceed via the formation of a transient benzyl cation, indicating a pathway dependent on carbocation stability. cdnsciencepub.com

Kinetic studies on the Claisen rearrangement of allyl p-tolyl ether, another related ether, have been performed in the gas phase. researchgate.net These experiments determined the reaction to be unimolecular and concerted, providing key kinetic parameters. researchgate.net Such studies highlight the methodologies used to probe reaction mechanisms, including the determination of activation energy (Ea) and entropy of activation (ΔS#). While the specific values are for a different reaction, they illustrate the quantitative data that can be obtained to support a proposed mechanism. researchgate.net Similarly, kinetic analyses of palladium-catalyzed reactions involving benzylamine (B48309) have established rate laws and dependencies on reactant concentrations, providing a framework for understanding related catalytic transformations of benzyl ethers. acs.org

Table 3: Experimental Kinetic Parameters for the Rearrangement of Allyl p-tolyl ether
ParameterValueSignificance
Temperature Range493.15–533.15 KDefines the conditions under which the kinetic study was performed.
Activation Energy (Ea)36.08 kcal·mol⁻¹The minimum energy required for the reaction to occur.
Log A (Arrhenius pre-exponential factor)11.74Relates to the frequency of collisions in the correct orientation.
Entropy of Activation (ΔS#)-7.88 cal·mol⁻¹·K⁻¹Indicates a more ordered transition state compared to the reactants.
Data from a study on a related ether, illustrating the type of kinetic data available for such systems. researchgate.net

Spectroscopic and Structural Characterization Techniques for Benzyl P Tolyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

High-Resolution ¹H NMR Analysis of Benzyl (B1604629) p-tolyl ether and its Derivatives

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of benzyl p-tolyl ether, distinct signals corresponding to the aromatic protons of the benzyl and p-tolyl groups, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the p-tolyl group are observed.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For this compound, the aromatic protons typically appear in the range of δ 6.8-7.5 ppm. The methylene protons (-CH2-) of the benzyl group are characteristically found further downfield, often as a singlet around δ 5.0 ppm, due to the deshielding effect of the adjacent oxygen and phenyl ring. The methyl protons (-CH3) of the p-tolyl group appear as a singlet at approximately δ 2.3 ppm.

The analysis of derivatives of this compound reveals predictable shifts in these proton signals based on the electronic nature of the substituents. For instance, electron-withdrawing groups on the aromatic rings would cause a downfield shift (higher ppm) of the nearby proton signals, while electron-donating groups would result in an upfield shift (lower ppm).

Table 1: Representative ¹H NMR Data for this compound and a Derivative

Compound/ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound
Aromatic-H7.45-7.29 (m), 7.11 (d), 6.90 (d)Multiplet, Doublet, Doublet8.1, 8.5
Methylene-H (-CH₂-)5.05Singlet-
Methyl-H (-CH₃)2.31Singlet-
N-benzyl-N-(p-tolyl)formamide
Formyl-H (-CHO)8.44Singlet-
Aromatic-H7.37-7.26 (m), 7.15 (d)Multiplet, Doublet8.2
Methylene-H (-CH₂-)4.67Singlet-
Methyl-H (-CH₃)2.36Singlet-

Data presented is representative and may vary slightly based on solvent and experimental conditions.

¹³C NMR and Advanced Multi-Nuclear NMR Techniques for Structural Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

For this compound, the aromatic carbons typically resonate in the region of δ 110-160 ppm. The benzylic methylene carbon (-CH2-) signal appears around δ 70 ppm, while the methyl carbon (-CH3) of the p-tolyl group is found at approximately δ 20-21 ppm.

Table 2: Representative ¹³C NMR Data for this compound

Carbon TypeChemical Shift (δ, ppm)
Quaternary Aromatic C-O (p-tolyl)~156.6
Quaternary Aromatic C (benzyl)~137.4
Quaternary Aromatic C-CH₃ (p-tolyl)~130.6
Aromatic CH (benzyl)~128.6, ~128.0, ~127.6
Aromatic CH (p-tolyl)~130.0, ~114.9
Methylene C (-CH₂-)~70.0
Methyl C (-CH₃)~20.5

Data presented is representative and may vary slightly based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

In the FT-IR spectrum of this compound, characteristic absorption bands are observed. The C-O-C ether linkage gives rise to strong stretching vibrations in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The presence of the methyl group is indicated by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. chemicalbook.comanalyzeiq.comsquarespace.com The symmetric vibrations of the aromatic rings in this compound often produce strong signals in the Raman spectrum. chemicalbook.comanalyzeiq.comsquarespace.com Analysis of the polarization of Raman bands can also offer insights into the symmetry of the vibrational modes. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
Aromatic C=C Stretch1610, 1585, 1495Prominent bands in the same region
C-O-C Asymmetric Stretch~1245Weak or inactive
C-O-C Symmetric Stretch~1030Strong

Frequencies are approximate and can be influenced by the physical state of the sample and experimental setup.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Gas Phase Ion Energetics and Appearance Energy Determinations for this compound Fragments

Studies on the gas-phase ion energetics of this compound provide fundamental data on the stability of the molecular ion and its fragments. nist.gov The ionization energy (IE) is the minimum energy required to remove an electron from the molecule, forming the molecular ion (M⁺•). For this compound, the ionization energy has been determined to be approximately 7.91-8.2 eV. nist.gov

Appearance energy (AE) is the minimum energy required to form a specific fragment ion from the neutral molecule. nist.gov For this compound, key fragment ions include the tropylium (B1234903) ion (C₇H₇⁺) and the p-tolyloxy cation (C₇H₇O⁺). The appearance energy for the C₇H₇⁺ ion is reported to be around 9.8 eV, while for the C₇H₇O⁺ ion, it is approximately 11.8 eV. nist.gov These values offer insights into the bond strengths within the molecule and the relative stabilities of the resulting fragment ions. researchgate.netacs.org

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectral Analysis

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule. The EI mass spectrum of this compound shows a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (198 g/mol ). nist.gov The most prominent fragment ion is often the tropylium ion (C₇H₇⁺) at m/z 91, formed by cleavage of the benzylic C-O bond. Another significant fragment is the p-tolyloxy cation (C₇H₇O⁺) at m/z 107. Other fragments arise from further decomposition of these primary ions. umich.edugla.ac.uk

Chemical ionization (CI) is a softer ionization method that typically produces a more abundant protonated molecule peak ([M+H]⁺) and less fragmentation than EI. This technique is useful for confirming the molecular weight of the compound when the molecular ion peak in the EI spectrum is weak or absent.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

Ionm/zProposed Structure
[C₁₄H₁₄O]⁺•198Molecular Ion
[C₇H₇O]⁺107p-tolyloxy cation
[C₇H₇]⁺91Tropylium ion
[C₆H₅]⁺77Phenyl ion
[C₅H₅]⁺65Cyclopentadienyl cation

The relative intensities of these ions can vary depending on the instrument and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination (on related compounds and derivatives)

While the specific crystal structure of this compound is not extensively detailed in the searched literature, a wealth of information is available for structurally related compounds and derivatives. X-ray crystallography studies on these molecules provide significant insights into the likely solid-state conformation, bond angles, and intermolecular interactions that would characterize this compound.

Analysis of benzyl and p-tolyl containing molecules reveals common structural motifs. For instance, in the crystal structure of 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the benzyl and p-tolyl rings are significantly twisted relative to each other, with a dihedral angle of 56.18 (15)°. iucr.orgiucr.org The benzyl ring is also rotated substantially out of the plane of the central pyridine (B92270) ring by 81.87 (14)°, a conformation attributed to steric hindrance. iucr.orgiucr.org This suggests that in this compound, a non-planar arrangement between the benzyl and p-tolyl moieties is highly probable.

Similarly, the study of benzyl 2-naphthyl ether, an analogous aromatic ether, shows that the two aromatic systems are twisted, with a dihedral angle of 48.71 (12)° between the naphthyl and phenyl rings. nih.gov The crystal packing of this compound is dominated by C—H⋯π interactions, which link the molecules into a herringbone arrangement. nih.gov Such interactions are also prominent in the crystal structure of p-tolyl 2-O-benzoyl-3-O-benzyl-4,6-O-benzylidene-1-thio-α-l-idopyranoside, where C—H⋯π and C—H⋯O interactions define the three-dimensional network. nih.gov

The conformation of the ether linkage is a key feature. In quinoxalin-2-yl p-tolyl ether, the C—O—C bond angle is widened to 117.7 (1)°. researchgate.net The solid-state structures of carbohydrate derivatives containing both benzyl and tolyl groups have been unambiguously confirmed by X-ray crystallographic analysis, highlighting the reliability of this technique for determining the complex three-dimensional arrangement of these substituents. beilstein-journals.org In one such derivative, p-Tolyl 2-O-benzyl-3,5-O-(di-tert-butylsilanediyl)-1-thio-α-d-arabinofuranoside, the conformation around the glycosidic linkage is influenced by the exo-anomeric effect. researchgate.net

These studies collectively indicate that the solid-state structure of this compound would likely feature a significant dihedral angle between the two aromatic rings, a widened C-O-C ether bond angle, and a crystal packing stabilized by a network of C—H⋯π interactions.

Table 1: Crystallographic Data for Compounds Related to this compound

Compound NameKey Structural FeaturesDihedral Angles (°)Intermolecular InteractionsRef.
2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileBenzyl and p-tolyl rings are inclined to one another.Benzyl to p-tolyl: 56.18 (15)Benzyl to pyridine: 81.87 (14)p-Tolyl to pyridine: 47.60 (11)N—H⋯N hydrogen bonds, C—H⋯π, and π–π interactions. iucr.orgiucr.org
Benzyl 2-naphthyl etherTwisted conformation between benzyl and naphthyl rings.Naphthyl to Phenyl: 48.71 (12)C—H⋯π interactions forming a herringbone pattern. nih.gov
Quinoxalin-2-yl p-tolyl etherWidened C-O-C bond angle. The dihedral angle between the two aromatic systems is 42.6 (1)°.-C—H⋯π and π–π interactions. researchgate.net
p-Tolyl 2-O-benzoyl-3-O-benzyl-4,6-O-benzylidene-1-thio-α-l-idopyranosideFused rings in chair conformations. Disordered tolyl and O-benzyl groups.-C—H⋯O and C—H⋯π interactions. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission properties of this compound are informed by studies on its constituent aromatic ethers and related derivatives. The presence of both benzyl and p-tolyl groups influences the molecule's interaction with ultraviolet and visible light.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of aromatic ethers are characterized by bands arising from π→π* transitions within the benzene (B151609) rings. The substitution pattern and the nature of the ether linkage can modify the position (λ_max) and intensity of these absorption bands. For instance, studies on various phthalocyanine (B1677752) derivatives show that their Q-band absorptions are sensitive to the number and type of substituents on the periphery of the macrocycle. researchgate.net While not directly this compound, this demonstrates the principle that substituents dictate the electronic properties. Research on other related molecules indicates that the introduction of groups like p-tolyl can influence the position of absorption maxima in UV/Vis spectra. ed.ac.uk The rearrangement of this compound itself has been studied, implying it has distinct spectroscopic properties that allow for monitoring. researchgate.net

Photoluminescence Spectroscopy

The luminescence of aromatic ethers has been investigated, providing insight into the expected emissive properties of this compound. A 1929 study on Tesla-luminescence spectra of phenolic compounds and their ethers reported the emission spectra for closely related compounds. rsc.org Benzyl methyl ether was found to emit in the range of 2658-3332 Å, while p-tolyl methyl ether showed emission between 2825-3600 Å. rsc.org Both compounds exhibited what was described as an "interrupted spectrum," with regions of non-emission between two emission regions. rsc.org The glow observed was a very weak green for benzyl methyl ether. rsc.org

More recent studies confirm the fluorescent nature of related ethers. Quinoxalin-2-yl p-tolyl ether is noted to exhibit fluorescence. researchgate.net Furthermore, the fluorescence properties of di-p-tolyl viologen, a compound with two tolyl groups, have been examined. While non-fluorescent on its own, its encapsulation within a cucurbit rsc.orguril host enhances the fluorescence quantum yield significantly, from 0.01 to 0.12, by restricting rotational relaxation. This suggests that the tolyl moiety can participate in fluorescent processes, and its environment can modulate the emission intensity.

These findings suggest that this compound would exhibit characteristic UV absorption due to its aromatic rings and would likely possess fluorescent or luminescent properties, with emission wavelengths expected in the ultraviolet to visible range.

Table 2: Spectroscopic Data for Compounds Related to this compound

Compound NameSpectroscopy TypeObserved Spectral Range / λ_maxNotesRef.
Benzyl methyl etherTesla-Luminescence2658-3332 ÅEmitted a very weak green glow; spectrum was "interrupted". rsc.org
p-Tolyl methyl etherTesla-Luminescence2825-3600 ÅSpectrum showed resolvable band series. rsc.org
Quinoxalin-2-yl p-tolyl etherFluorescenceNot specifiedThe compound is noted to be fluorescent. researchgate.net
Di-p-tolyl viologenFluorescenceNot specifiedFluorescence quantum yield increases from 0.01 to 0.12 upon complexation.
Boron (III) subphthalocyanine (B1262678) with trithiole ringsUV-Vis / Emissionλ_max = 611 nm / λ_e = 630 nmQ-band absorption and emission data for a complex derivative. researchgate.net

Computational Chemistry and Theoretical Studies on Benzyl P Tolyl Ether

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. numberanalytics.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Benzyl (B1604629) p-tolyl ether. dtic.mil DFT methods have been successfully employed to investigate the geometry, spectroscopic parameters, and other properties of various ether compounds. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis of Benzyl p-tolyl ether

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule, its equilibrium geometry. unibo.it For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The molecule's flexibility, primarily due to rotation around the C-O-C ether linkage and the C-C bonds, gives rise to several possible conformations.

Computational studies on similar aromatic ethers often use functionals like B3LYP combined with basis sets such as 6-31G(d,p) or higher to achieve reliable geometries. researchgate.netacs.org The optimization process identifies the most stable conformer by exploring the potential energy surface. For this compound, the key dihedral angles defining its conformation are C6-C1-O-C8 and C1-O-C8-C9 (using standard atom numbering for the ether linkage). DFT calculations can determine the relative energies of different conformers, such as those where the benzyl and p-tolyl rings are oriented differently with respect to the ether linkage, to identify the global minimum energy structure. unibo.it

Table 1: Representative Calculated Geometrical Parameters for Ethers using DFT This table is illustrative, based on typical DFT calculations for related ethers. Specific values for this compound would require a dedicated computational study.

ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G*)
Bond LengthC(aryl)-O~1.36 Å
O-C(benzyl)~1.43 Å
C(aryl)-C(methyl)~1.51 Å
Bond AngleC(aryl)-O-C(benzyl)~118°
Dihedral AngleC-C-O-CVaries with conformation

Prediction of Spectroscopic Parameters (NMR, IR) from DFT

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. d-nb.info Calculations on related benzyl ethers have shown that DFT can produce chemical shifts that correlate well with experimental data, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. researchgate.netd-nb.info The accuracy of these predictions depends on the chosen functional and basis set. liverpool.ac.uk

IR Spectroscopy: DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-O-C stretches, aromatic C-H bends, and CH₂ group vibrations. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental spectra. nih.gov

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data This table illustrates the typical accuracy of DFT predictions for organic molecules. Experimental data for this compound would be needed for a direct comparison.

SpectrumParameterPredicted Value (DFT)Experimental Value
¹³C NMRC-O CarbonVariesVaries
¹H NMRCH₂ ProtonsVariesVaries
IRC-O-C StretchScaled Wavenumber (cm⁻¹)Wavenumber (cm⁻¹)

Ab Initio and Semi-Empirical Methods for Reaction Mechanism Elucidation

Computational methods are crucial for investigating the mechanisms of chemical reactions, such as the cleavage or rearrangement of ethers. researchgate.net

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation with minimal experimental input, offering high accuracy for studying reaction pathways, transition states, and activation energies. dtic.mil For a reaction involving this compound, such as acid-catalyzed cleavage, ab initio calculations could map the entire reaction coordinate, identifying intermediates and the energy barriers between them. acs.org

Semi-Empirical Methods: These methods are faster than ab initio techniques because they use parameters derived from experimental data to simplify the calculations. numberanalytics.comdtic.mil While less accurate, they are useful for studying large systems or for preliminary explorations of reaction pathways before applying more rigorous methods. numberanalytics.com Methods like AM1 or PM3 could be used to model the thermal rearrangement of this compound, providing initial insights into the favorability of different mechanistic routes. numberanalytics.com

Molecular Dynamics Simulations for Conformational Behavior

While DFT and other quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by applying the principles of classical mechanics. For this compound, an MD simulation could reveal how the molecule flexes and how the aromatic rings rotate in a solvent over picoseconds or nanoseconds. This provides a more realistic picture of its conformational landscape and flexibility at a given temperature than static calculations alone. While specific MD studies on this compound are not widely available, this technique is commonly used for similar molecules to understand their behavior in solution. mdpi.com

Thermodynamic Calculations: Gas-Phase Heats of Formation and Stability of Isomers

Computational chemistry can be used to predict the thermodynamic properties of molecules, such as their heat of formation (ΔHf°). researchgate.net The NIST Chemistry WebBook contains gas-phase ion energetics data for this compound, but not its standard enthalpy of formation. nist.govnist.gov

Theoretical methods like DFT can calculate the total electronic energy of a molecule, which can then be used to derive its heat of formation. researchgate.net These calculations are also invaluable for comparing the relative stabilities of isomers. For example, one could compare the calculated energies of this compound, Benzyl m-tolyl ether, and Benzyl o-tolyl ether. Computational studies on related cations (tolyl vs. benzyl) have shown that the relative positions of substituents significantly impact stability. researchgate.net A similar theoretical comparison of the neutral ethers would likely show subtle energy differences, providing insight into their relative thermodynamic stabilities.

Table 3: Relative Stability of Isomeric Ethers (Illustrative) This table is a hypothetical representation of results from a comparative computational study.

IsomerMethodCalculated Relative Energy (kJ/mol)
This compoundDFT/B3LYP0 (Reference)
Benzyl m-tolyl etherDFT/B3LYP> 0
Benzyl o-tolyl etherDFT/B3LYP> 0 (likely highest due to steric hindrance)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate a molecule's chemical structure with its biological activity or chemical reactivity, respectively. jst.go.jp These models rely on calculated molecular descriptors, which are numerical values representing different aspects of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic).

For a molecule like this compound, descriptors could be calculated using computational methods and then used as part of a larger dataset to build a QSAR/QSRR model for a specific class of ethers. sci-hub.se For instance, a model could be developed to predict the toxicity or biodegradability of aromatic ethers based on descriptors like molecular surface area, dipole moment, and orbital energies (HOMO/LUMO). Currently, dedicated QSAR or QSRR studies focusing specifically on this compound are not prominent in the literature, though it could be included in broader studies on ethers.

Applications of Benzyl P Tolyl Ether in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex molecules, leveraging the reactivity of its constituent parts.

Precursor for Pharmaceutical and Agrochemical Intermediates

Benzyl (B1604629) p-tolyl ether is utilized as an intermediate in the creation of various pharmaceuticals and agrochemicals. ontosight.ai The p-tolyl group, in particular, is a structural motif found in numerous active compounds, and its introduction via precursors like benzyl p-tolyl ether is a key synthetic strategy. ontosight.ai The ether can be synthesized by reacting benzyl chloride with p-cresol (B1678582). ontosight.ai While related structures like allyl o-tolyl ether and di-p-tolyl ether also serve as intermediates for pharmaceuticals and agrochemicals, the this compound provides a specific combination of steric and electronic properties. The thioether analogue, benzyl (p-tolyl) sulfane, is also recognized as an important synthetic intermediate in bioorganic chemistry. e-journals.in

Utility in Multi-Step Synthesis of Natural Products and Bioactive Compounds

The etherification of alcohols is a fundamental transformation in the multi-step synthesis of natural products. acs.org Benzyl ethers, as a class, are widely employed in the synthesis of complex bioactive molecules. For instance, benzylates and related p-methoxybenzylates have been used in the synthesis of natural products like Lagunamide A. mdpi.com The strategic use of benzyl protection on hydroxyl groups is a cornerstone of modern synthetic chemistry, including the assembly of complex oligosaccharides that are vital to many biological processes. wiley-vch.de The thioether counterpart, benzyl (p-tolyl) sulfane, has been used to create cyclic polypeptide analogues, which can exhibit enhanced biological activity and stability. e-journals.in

Contribution to Protecting Group Chemistry and Deprotection Strategies

In organic synthesis, particularly in carbohydrate chemistry, protecting groups are essential for masking reactive functional groups to achieve selectivity. universiteitleiden.nluniversiteitleiden.nl Benzyl ethers are among the most common permanent protecting groups for hydroxyl functions because they are stable under a wide range of both acidic and basic conditions. wiley-vch.deorganic-chemistry.org

The benzyl group in this compound can be seen as protecting the phenolic hydroxyl of p-cresol. The stability of the benzyl ether linkage allows for chemical modifications on other parts of a molecule without affecting the protected hydroxyl. uwindsor.ca

Deprotection, or the cleavage of the benzyl ether, can be accomplished through several methods:

Catalytic Hydrogenolysis: This is a mild and common method that uses hydrogen gas and a palladium catalyst (Pd/C) to cleave the C-O bond, yielding the deprotected alcohol (p-cresol) and toluene (B28343). organic-chemistry.orguwindsor.ca

Acid Cleavage: Strong acids can be used to remove the benzyl group, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org

Oxidative Cleavage: For benzyl ethers with electron-donating groups on the aromatic ring, such as the p-methyl group in this compound (similar to p-methoxybenzyl ethers), oxidative cleavage is an option using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orguwindsor.ca

The choice of deprotection strategy depends on the other functional groups present in the molecule, allowing for orthogonal removal in complex syntheses. organic-chemistry.org

Deprotection MethodReagentsKey CharacteristicsCitation
Catalytic HydrogenolysisH₂, Pd/CMild conditions; produces alcohol and toluene. Sensitive to other reducible groups (e.g., C=C bonds). organic-chemistry.orguwindsor.ca
Acid CleavageStrong acids (e.g., TFA)Harsh conditions; limited to acid-insensitive substrates. universiteitleiden.nlorganic-chemistry.org
Oxidative CleavageDDQ, CANEffective for electron-rich benzyl ethers (like p-tolyl or p-methoxybenzyl). universiteitleiden.nlorganic-chemistry.org
Dissolving Metal ReductionNa, NH₃(l) (Birch Reduction)Alternative to hydrogenolysis, less commonly used. uwindsor.ca

Model Compound Studies in Lignin (B12514952) Chemistry and Biomass Valorization

Lignin is one of the most abundant aromatic polymers on Earth and a key component of lignocellulosic biomass. mdpi.com Its complex structure contains various ether linkages, with the α-O-4 linkage being a primary target for depolymerization due to its relatively low bond dissociation energy. mdpi.com Benzyl phenyl ether (BPE) is widely used as a model compound to study the cleavage of this α-O-4 bond. mdpi.comresearchgate.netresearchgate.net this compound serves a similar and sometimes more nuanced role, where the p-methyl group allows researchers to study the electronic effects on the cleavage reaction.

Catalytic hydrogenolysis (HDL) is a key technology for lignin valorization, aiming to convert the polymer into valuable aromatic chemicals and biofuels. mdpi.com Numerous studies have used BPE and related model compounds to optimize catalytic systems for selective C-O bond cleavage.

Catalytic SystemModel CompoundConditionsKey FindingsCitation
NiMo-pillared clay (sulfided)Benzyl Phenyl Ether (BPE)H₂ pressureSelective cleavage of the Caliphatic-O bond to yield equimolar amounts of phenol (B47542) and toluene. mdpi.com
Ni/AC (Nickel on Activated Carbon)Benzyl Phenyl Ether (BPE)140 °C, 2 MPa H₂Highly selective, affording toluene and phenol with yields of 88.5% and 86.5%, respectively. researchgate.net
Pd/Fe₃O₄Benzyl Phenyl Ether (BPE)240 °C, 2-propanol (H-donor)Catalytic transfer hydrogenolysis achieves selective C-O bond cleavage without aromatic ring hydrogenation. researchgate.net
Ni/CP (Nickel on Carbon Paper)Benzyl Phenyl Ether (BPE)Room Temperature, ElectrochemicalElectrochemical reductive cleavage catalyzed by freshly deposited Ni⁰ to yield phenol and toluene. rsc.org
Ru/CBenzyl Phenyl Ether (BPE)120-240 °C, alcohol/waterHigher catalytic activity for producing aromatic compounds compared to Pd/C under lignin-first conditions. researchgate.net

These studies demonstrate that the benzyl ether linkage is a reliable proxy for understanding and developing methods for biomass conversion. rsc.org

Development of Novel Chemical Reagents and Catalytic Systems (e.g., Benzylpotassium Reagents)

Benzylpotassium (C₆H₅CH₂K) is a highly reactive organopotassium compound used as a strong base in organic synthesis. wikipedia.org An early synthesis of this reagent involved a transmetallation reaction starting from p-tolylpotassium, highlighting the relevance of the tolyl moiety in this area. wikipedia.org

More recently, research has focused on creating new families of substituted benzylpotassium reagents to provide diversity in steric and electronic properties. researchgate.netacs.orgacs.org These novel reagents are synthesized from functionalized toluenes, such as p-cymene (B1678584) (p-isopropyltoluene) and 4-tert-butyltoluene. acs.orgacs.org While this compound itself is not the direct precursor (as the ether bond would likely cleave), the principle of using substituted toluenes is central. These reagents have been successfully used to synthesize novel organometallic compounds, such as homoleptic uranium(IV) benzyl derivatives, where the properties of the benzyl ligand are tuned by the substituents on the aromatic ring. researchgate.netacs.org

Applications in Polymer Chemistry and Materials Science (e.g., Poly(arylene ether)s, Anion Exchange Membranes)

The structural components of this compound are found in advanced polymers. Poly(arylene ether)s are a class of high-performance thermoplastics known for their thermal stability. researchgate.net The ether linkage is a defining feature of their backbone. The synthesis of new poly(arylene ether)s is an active area of research. researchgate.net

A significant application is in the development of Anion Exchange Membranes (AEMs) for use in fuel cells. researchgate.netresearchgate.net High-performance AEMs have been prepared from poly(ether sulfone)s derived from a specialized aromatic diol: 4,4′-dihydroxy-2,2′,6,6′-tetra(p-tolyl)diphenyl ether. researchgate.net In this application, the p-tolyl groups serve a critical function. After polymerization, the methyl groups of the tolyl substituents are selectively brominated and then quaternized to introduce quaternary ammonium (B1175870) cationic sites. researchgate.net This process allows for precise control over the Ion Exchange Capacity (IEC) of the membrane, a key parameter for its performance. researchgate.net

The strategic placement of these functionalizable tolyl groups allows for the creation of AEMs with controlled cationic group distribution, leading to improved properties. researchgate.net

Membrane IDIEC (mmol/g)Water Uptake (%)Hydroxide (B78521) Conductivity (mS/cm at 80 °C)Alkaline Stability (720h)Citation
40MePh-1.721.72-Maintained 78% of original valueMaintained 81% of original IEC researchgate.net
Various Poly(ether sulfone)-based AEMs1.21 to 2.1140 to 12013 to 45Good alkaline stability demonstrated researchgate.net

The stability of the poly(arylene ether) backbone is crucial, as ether cleavage has been identified as a potential degradation pathway for these membranes in alkaline environments. rsc.orgtorvergata.it

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the analysis of Benzyl (B1604629) p-tolyl ether, providing the necessary separation from complex mixtures for accurate identification and quantification.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile organic compounds like Benzyl p-tolyl ether. researchgate.net The compound's volatility allows it to be readily vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. rsc.org Factors such as column type (e.g., 20% SE 30 on chromosorb W) and temperature programming are critical for achieving optimal separation. oup.com For instance, a temperature program from 170°C to 225°C can be employed to effectively elute and separate this compound from other components in a mixture. d-nb.info The use of a flame ionization detector (FID) is common for detecting the eluted compound. rsc.org High-Resolution Gas Chromatography (HRGC) offers enhanced separation efficiency, providing better resolution of closely eluting peaks.

Liquid Chromatography (LC) Techniques (e.g., Reversed-Phase LC)

Liquid chromatography (LC) is a versatile technique for the analysis of a wide range of compounds, including this compound. google.com Reversed-phase liquid chromatography (RP-LC) is a particularly common mode used for this purpose. phenomenex.com In RP-LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com For the analysis of this compound, a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility) can be utilized. sielc.comsielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Coupled Techniques: GC-MS and LC-MS for Trace Analysis and Identification

To enhance the identification capabilities of chromatographic techniques, they are often coupled with mass spectrometry (MS).

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. rsc.orgspectrabase.com After separation in the GC column, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. spectrabase.comnih.gov This technique is invaluable for the analysis of complex mixtures and for the identification of unknown compounds. ualberta.ca

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that couples the separation capabilities of LC with the detection power of MS. indexcopernicus.comdoi.orglcms.cz This is particularly useful for less volatile or thermally labile compounds that are not suitable for GC analysis. researchgate.net For LC-MS analysis of this compound, a mobile phase compatible with the MS detector, such as one containing formic acid instead of phosphoric acid, is used. sielc.comsielc.com LC-MS provides both retention time data from the LC and mass spectral data from the MS, offering a high degree of confidence in the identification and quantification of the analyte. researchgate.net

Derivatization Strategies for Enhanced Sensitivity and Specificity in Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound for techniques like GC. researchgate.net While this compound itself is amenable to direct GC analysis, derivatization can be employed to enhance the detectability of related compounds or to improve chromatographic behavior. gcms.cz For instance, in the analysis of compounds with active hydrogen atoms, alkylation can be used to replace these hydrogens with an alkyl group, thereby reducing polarity and improving volatility. gcms.cz Silylation is another common derivatization technique where trimethylsilyl (B98337) ethers are formed, which are often more volatile and thermally stable. gcms.cz While not always necessary for this compound, these strategies are crucial when analyzing complex samples containing a variety of functional groups that may interfere with the analysis. nih.govacs.org For example, in the context of analyzing metabolites of phosphorus-containing pesticides, benzylation using a reagent like 3-benzyl-1-p-tolyltriazene has been used to form benzyl esters that are readily analyzable by GC. d-nb.info

Quantitative Spectroscopic Methods (e.g., Quantitative NMR, UV-Vis Spectrophotometry)

Spectroscopic methods offer alternative and complementary approaches for the quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the concentration of a substance. sigmaaldrich.com By integrating the signals of the analyte and a certified internal standard in the ¹H NMR spectrum, the concentration of this compound can be accurately determined. rsc.orgoup.com Key parameters for accurate qNMR include determining the T1 relaxation time and using appropriate pulse sequences. sigmaaldrich.com

UV-Vis Spectrophotometry can also be used for quantification, based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound exhibits absorbance in the UV region of the electromagnetic spectrum. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, and the concentration of an unknown sample can then be determined by measuring its absorbance. Electronic absorption spectroscopy has been used to study the electronic structure of related benzyl derivatives. acs.org

Development of Novel Sensors for Environmental Monitoring

While specific sensors for this compound are not widely reported, the development of chemical sensors for detecting ethers and other volatile organic compounds (VOCs) is an active area of research. rsc.org These sensors offer the potential for rapid, real-time, and in-situ monitoring. nih.gov

Cataluminescence (CTL) sensors, for example, are based on the light emitted during the catalytic oxidation of a gas on a solid surface. rsc.org These sensors have shown high selectivity and sensitivity for certain ethers. rsc.orgnih.gov For instance, a CTL sensor based on a GO/Mo₂TiC₂Tₓ composite has been developed for ether detection at a low operating temperature of 155 °C. rsc.org Another approach involves infrared sensors, which are employed in detectors for flammable gases like dimethyl ether and ethyl ether. ornicom.comornicom.com Photoionization detectors (PIDs) are also used for the detection of VOCs in low concentrations. draeger.com The principles behind these sensor technologies could potentially be adapted for the specific detection of this compound in environmental samples.

Q & A

Q. What are the common synthetic routes for preparing benzyl p-tolyl ether in academic laboratories?

this compound is typically synthesized via the Williamson ether synthesis , involving a nucleophilic substitution reaction. A sodium alkoxide (e.g., sodium p-tolyloxide) reacts with a benzyl halide (e.g., benzyl bromide) in anhydrous conditions. Polar aprotic solvents like DMF or THF are often used to enhance reactivity . Side reactions, such as elimination or hydrolysis, can occur if moisture is present, so rigorous drying of reagents is critical. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Under what experimental conditions is this compound most stable?

Benzyl ethers, including this compound, exhibit stability across a range of pH and temperatures. They are stable at neutral to slightly basic pH (pH 7–9) at room temperature (RT) but hydrolyze under strongly acidic (pH < 1, 100°C) or strongly basic (pH > 12, 100°C) conditions . Storage recommendations include inert atmospheres (argon/nitrogen) and desiccated environments to prevent oxidative or hydrolytic degradation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H NMR shows distinct signals for benzyl (δ 4.5–5.0 ppm, singlet for –OCH2_2–) and p-tolyl (δ 2.3 ppm, singlet for –CH3_3; δ 6.8–7.2 ppm, aromatic protons) groups. 13^{13}C NMR confirms ether linkage (δ 70–80 ppm) .
  • IR spectroscopy : Stretching vibrations for C–O–C (1100–1250 cm1^{-1}) and aromatic C–H (3000–3100 cm1^{-1}) are diagnostic .
  • Mass spectrometry (MS) : Molecular ion peaks (M+^+) and fragmentation patterns (e.g., benzyl or p-tolyl cation formation) aid structural confirmation .

Advanced Research Questions

Q. How does this compound behave under acid-catalyzed rearrangement conditions?

In the presence of polyphosphoric acid (PPA) , this compound undergoes benzyl rearrangement to form p-tolylphenol derivatives. This proceeds via a carbocation intermediate at the benzyl position, followed by electrophilic aromatic substitution on the p-tolyl group. Reaction optimization requires controlled temperature (80–120°C) and stoichiometric acid loading to minimize side products like polymerization .

Q. What nucleophilic reactions are feasible with this compound, and how do competing pathways affect yields?

this compound reacts with strong nucleophiles (e.g., Grignard reagents, organolithium compounds) via cleavage of the ether bond. For example:

  • With RMgX: The benzyl group is replaced, forming p-tolyl alcohol and R–Mg–O–Ar intermediates . Competing pathways include oxidation (e.g., with KMnO4_4) to benzophenone derivatives or reduction (e.g., LiAlH4_4) to toluene and p-cresol. Selectivity depends on solvent polarity and nucleophile strength .

Q. What are the dominant fragmentation pathways of this compound in mass spectrometry?

Under electron ionization (EI-MS), the compound fragments via:

  • Heterolytic cleavage of the ether bond, generating benzyl (C7_7H7+_7^+) and p-tolyloxonium (C7_7H7_7O+^+) ions.
  • Rearrangement to form stable carbocations like the tropyl ion (C7_7H7+_7^+) at higher energies . These patterns are critical for distinguishing structural isomers in complex mixtures.

Methodological Considerations

Q. How can researchers resolve contradictions in reported reaction kinetics for benzyl ether synthesis?

Discrepancies in rate constants (e.g., second-order kinetics) may arise from:

  • Impurity effects : Trace moisture or residual bases alter reaction pathways.
  • Solvent polarity : Dielectric constants influence ion-pair formation in SN2 mechanisms . To reconcile data, replicate experiments under rigorously controlled conditions (e.g., anhydrous DMF, inert atmosphere) and use kinetic modeling (e.g., Eyring plots) to account for solvent effects .

Q. What strategies mitigate side reactions during this compound synthesis?

  • Protecting group compatibility : Avoid using acid-labile groups (e.g., tert-butyldiphenylsilyl) if acidic workup is required .
  • Temperature control : Maintain temperatures below 60°C to prevent Fries-like rearrangements.
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.